N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxadiazole core, which is known for its fluorescent properties, making it useful in various biochemical assays and imaging techniques.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-25(2)17-8-6-16(7-9-17)14-26-10-12-27(13-11-26)15-20(28)22-18-4-3-5-19-21(18)24-29-23-19/h3-9H,10-15H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTCZDXZGRFYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method is the condensation of o-phenylenediamine with nitrous acid to form the benzoxadiazole ring. This intermediate is then subjected to further reactions to introduce the piperazine and dimethylamino benzyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to speed up the reaction. The final product is usually purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE has several scientific research applications:
Chemistry: The compound’s fluorescent properties make it useful as a probe in various chemical assays and reactions.
Biology: It can be used in imaging techniques to study cellular processes and to track the localization of biomolecules.
Industry: Its unique properties make it valuable in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoxadiazole core can interact with proteins and other biomolecules, leading to changes in their structure and function. This interaction can be used to study various biological processes and to develop new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its anticancer properties and inhibition of glutathione S-transferases.
C6-NBD Ceramide: A fluorescently labeled compound used in the detection of enzymatic action.
16-NBD-160 Coenzyme A: Used as a fluorescent substrate in various biochemical assays.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE stands out due to its specific combination of functional groups, which confer unique properties such as enhanced fluorescence and specific biological activity. This makes it particularly useful in applications where precise detection and interaction with biomolecules are required.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
